Cas no 725237-16-1 (2-(3-amino-5-methoxyphenoxy)ethan-1-ol)

2-(3-Amino-5-methoxyphenoxy)ethan-1-ol is a versatile aromatic amino alcohol derivative with a methoxy-substituted phenol core. Its structure combines an amine group and a hydroxyl-linked ethoxy spacer, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's reactive amino and hydroxyl groups enable functionalization for the development of specialized polymers, ligands, or bioactive molecules. Its methoxy substituent enhances stability and influences electronic properties, making it useful in fine chemical synthesis. The balanced polarity of the molecule ensures good solubility in common organic solvents, facilitating further derivatization. This compound is particularly relevant in medicinal chemistry for designing targeted drug candidates or as a building block for advanced materials.
2-(3-amino-5-methoxyphenoxy)ethan-1-ol structure
725237-16-1 structure
Product Name:2-(3-amino-5-methoxyphenoxy)ethan-1-ol
CAS No:725237-16-1
MF:C9H13NO3
MW:183.204422712326
CID:558759
PubChem ID:45091312
Update Time:2025-06-12

2-(3-amino-5-methoxyphenoxy)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-(3-amino-5-methoxyphenoxy)-
    • Ethanol, 2-(3-amino-5-methoxyphenoxy)- (9CI)
    • 2-(3-amino-5-methoxyphenoxy)ethan-1-ol
    • SCHEMBL10635867
    • HNUVTQVNYXNXSE-UHFFFAOYSA-N
    • EN300-1294883
    • AKOS017530168
    • 2-(3-Amino-5-methoxyphenoxy)ethanol
    • 725237-16-1
    • Inchi: 1S/C9H13NO3/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6,11H,2-3,10H2,1H3
    • InChI Key: HNUVTQVNYXNXSE-UHFFFAOYSA-N
    • SMILES: O(CCO)C1C=C(C=C(C=1)OC)N

Computed Properties

  • Exact Mass: 183.08954328g/mol
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 64.7Ų

2-(3-amino-5-methoxyphenoxy)ethan-1-ol Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-(3-amino-5-methoxyphenoxy)ethan-1-ol

Research Briefing on 2-(3-amino-5-methoxyphenoxy)ethan-1-ol (CAS: 725237-16-1) in Chemical Biology and Pharmaceutical Applications

The compound 2-(3-amino-5-methoxyphenoxy)ethan-1-ol (CAS: 725237-16-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the role of 2-(3-amino-5-methoxyphenoxy)ethan-1-ol as a key intermediate in the synthesis of novel bioactive molecules. Its unique chemical structure, featuring an amino group and a methoxy-substituted phenoxyethanol moiety, makes it a valuable scaffold for designing compounds with enhanced pharmacological properties. Researchers have successfully utilized this compound in the development of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most notable advancements involves the use of 2-(3-amino-5-methoxyphenoxy)ethan-1-ol in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases, which are critical targets in oncology. The study reported a significant reduction in tumor growth in preclinical models, suggesting the potential of these derivatives as anticancer agents. Furthermore, the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, underscores its suitability for further drug development.

In addition to its applications in oncology, 2-(3-amino-5-methoxyphenoxy)ethan-1-ol has shown promise in the field of neuropharmacology. A recent investigation published in ACS Chemical Neuroscience revealed that certain analogs of this compound exhibited neuroprotective effects in models of Parkinson's disease. The researchers attributed these effects to the compound's ability to modulate oxidative stress and inflammation pathways in neuronal cells. These findings open new avenues for the development of therapeutic agents targeting neurodegenerative diseases.

From a synthetic chemistry perspective, advancements in the efficient and scalable production of 2-(3-amino-5-methoxyphenoxy)ethan-1-ol have been reported. A 2022 study in Organic Process Research & Development detailed an optimized synthetic route that improved yield and reduced the environmental impact of the production process. This development is particularly significant for industrial-scale applications, ensuring a reliable supply of the compound for further research and commercialization.

In conclusion, 2-(3-amino-5-methoxyphenoxy)ethan-1-ol (CAS: 725237-16-1) represents a promising compound with diverse applications in drug discovery and development. Its role as a versatile intermediate in the synthesis of bioactive molecules, coupled with its demonstrated biological activities, positions it as a valuable asset in the pharmaceutical industry. Ongoing research is expected to further elucidate its potential and expand its therapeutic applications. This briefing underscores the importance of continued investment in the exploration of this compound and its derivatives to address unmet medical needs.

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